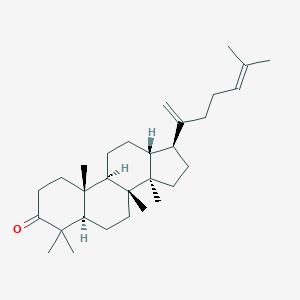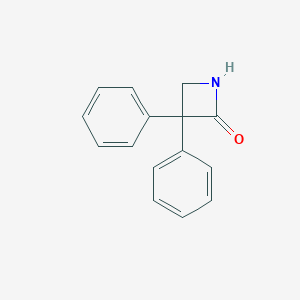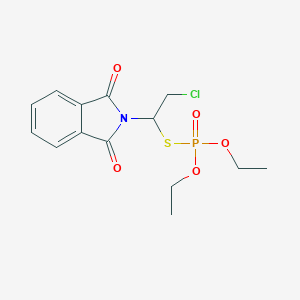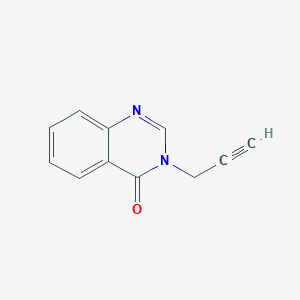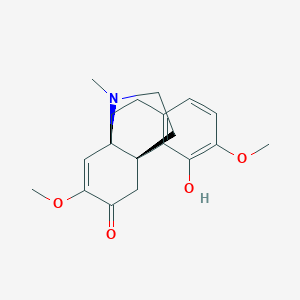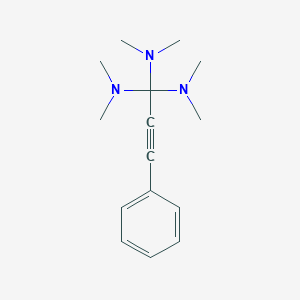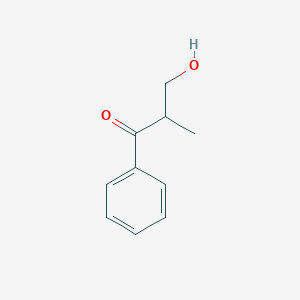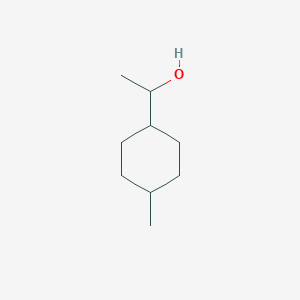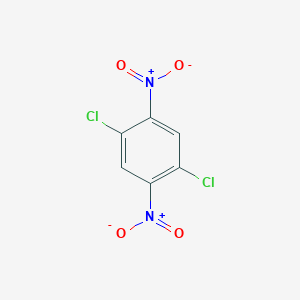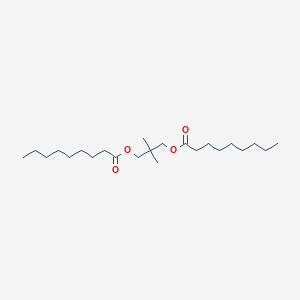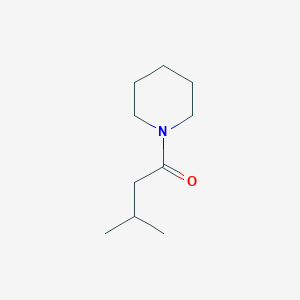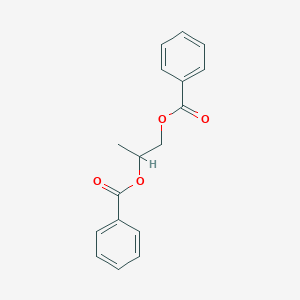
丙二醇二苯甲酸酯
描述
Propylene glycol dibenzoate is a chemical compound that is commonly used as a plasticizer. It is known for its ability to improve the flexibility and durability of polymers, such as poly(vinyl acetate) (PVAc), by reducing the glass transition temperature and increasing the free volume within the polymer matrix .
Synthesis Analysis
The synthesis of propylene glycol dibenzoate involves the esterification of benzoic acid with propylene glycol. In one study, a deuterated version of this plasticizer, specifically di(propylene glycol) dibenzoate-d10, was synthesized for the purpose of solid-state deuterium NMR analysis . This involved the deuteration of the phenyl rings, which allowed for detailed investigation of the dynamics of the plasticizer within a polymer system.
Molecular Structure Analysis
The molecular structure of propylene glycol dibenzoate consists of two benzoate groups attached to a propylene glycol moiety. The structure can influence its solvation properties, as seen in a study where the solvation parameters of various n-alkyl esters of p-hydroxybenzoic and p-aminobenzoic acids in propylene glycol and water mixtures were analyzed . The molecular structure, particularly the length of the alkyl chain and the nature of the substituent on the aromatic ring, affects the solvation behavior in different solvent mixtures.
Chemical Reactions Analysis
While specific chemical reactions involving propylene glycol dibenzoate are not detailed in the provided papers, the compound's reactivity can be inferred from its functional groups. The ester linkages in propylene glycol dibenzoate may be subject to hydrolysis under certain conditions, reverting back to benzoic acid and propylene glycol. Additionally, the aromatic rings could potentially undergo electrophilic substitution reactions, although such reactions are not explicitly mentioned in the provided literature.
Physical and Chemical Properties Analysis
The physical and chemical properties of propylene glycol dibenzoate are crucial for its function as a plasticizer. The dynamics of the plasticizer within a polymer matrix were studied using deuterium solid-state NMR and temperature-modulated differential scanning calorimetry . The study found that the presence of the polymer allowed more plasticizer molecules to undergo certain types of motion, such as 180° ring flips, compared to the bulk plasticizer. This indicates that the interaction between the plasticizer and the polymer can significantly affect the mobility of the plasticizer molecules.
In another study, the apparent molar properties of glycols, including propylene glycol, were investigated in methanol solutions of propyl 4-hydroxybenzoate . The study provided insights into the intermolecular interactions present in the solution mixture, which are relevant to understanding the behavior of propylene glycol dibenzoate in various solvents.
科学研究应用
塑化和聚合物动力学
- 聚乙酸乙烯酯中的增塑剂动力学:丙二醇二苯甲酸酯(PGDB)在聚乙酸乙烯酯(PVAc)中作为增塑剂,影响聚合物的动力学。研究发现不同增塑剂分子之间存在异质运动,更多分子由于存在聚合物(Hetayothin, Cabaniss, & Blum, 2012)而进行180°环翻转。
聚合催化剂
- 丙烯聚合的催化剂:PGDB已被用作MgCl2支持的Ziegler-Natta催化剂中的内部电子给体,用于丙烯聚合。这种应用显示出与传统邻苯二甲酸酯电子给体相当的活性和立体选择性,但导致所生产的聚丙烯具有更广泛的分子量分布(Zhang Qiaofeng, 2007)。
药物传递系统
- 局部药物传递:在药物传递系统中,PGDB已被用于丙二醇/水凝胶中。该研究侧重于通过硅橡胶膜传递甲基或丙基对氨基苯甲酸酯等药物,展示了PGDB在促进药物渗透方面的效率(Addicks, Weiner, Flynn, Curl, & Topp, 1990)。
共聚反应
- 与二氧化碳的共聚反应:通过聚(丙烯碳酸酯)的水解,PGDB转化为对氨基苯甲酸丙二醇酯,这是二氧化碳和光学活性丙烯氧化物的共聚物。这一过程对于理解共聚反应中的环开启机制具有重要意义(Inoue, Koinuma, & Tsuruta, 1971)。
增塑剂的生物降解
- 生物降解动力学:研究了PGDB及其代谢物的生物降解,突出了其对环境的影响。该研究提供了二苯甲酸酯增塑剂及其代谢物的生物降解途径和速率的见解(Pour, Roy, Cooper, Maríc, & Nicell, 2013)。
合成和表征
- 聚氨酯离子聚合物的合成:PGDB参与了聚氨酯离子聚合物的合成,展示了其在创造具有特定性质的专用聚合物方面的实用性(Egboh, Ghaffar, George, Barrie, & Walsh, 1982)。
安全和危害
未来方向
属性
IUPAC Name |
2-benzoyloxypropyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-13(21-17(19)15-10-6-3-7-11-15)12-20-16(18)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVMVEZHMZTUHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027802 | |
| Record name | Propylene glycol dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with virtually no odour | |
| Record name | 1,2-Propanediol, 1,2-dibenzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | DL-Propylene glycol dibenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Propylene glycol dibenzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
232.00 °C. @ 12.00 mm Hg | |
| Record name | DL-Propylene glycol dibenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Propylene glycol dibenzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.157-1.163 | |
| Record name | Propylene glycol dibenzoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Propylene glycol dibenzoate | |
CAS RN |
19224-26-1 | |
| Record name | Propylene glycol dibenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19224-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylene glycol dibenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019224261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Propanediol, 1,2-dibenzoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propylene glycol dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2-diyl dibenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYLENE GLYCOL DIBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQY32Z1AN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DL-Propylene glycol dibenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-3 °C | |
| Record name | DL-Propylene glycol dibenzoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040412 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




